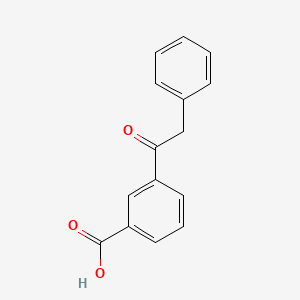

3-(1-Oxo-2-phenylethyl)benzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Derivatives

3-(1-Oxo-2-phenylethyl)benzoic acid is a derivative of benzoic acid, the simplest aromatic carboxylic acid. britannica.com Aromatic carboxylic acids are compounds where a carboxyl group (-COOH) is attached directly to an aromatic ring. britannica.comaccessscience.com These compounds and their derivatives are fundamental in organic chemistry and are known for their acidic properties and participation in a variety of chemical reactions. britannica.comnumberanalytics.com

Significance of the Benzoylmethyl Moiety in Organic Synthesis

The benzoylmethyl group, also known as a phenacyl group, is a key structural feature of the molecule. tandfonline.com This moiety consists of a carbonyl group attached to a methyl group which is in turn bonded to a phenyl group. The presence of this ketone and the adjacent methylene (B1212753) group provides multiple reactive sites for synthetic transformations.

Research has shown that related compounds, such as 2-(2-oxo-2-phenylethyl)benzoic acids (isomers of the title compound), serve as versatile precursors for the synthesis of various heterocyclic systems. tandfonline.com For instance, they can be condensed to form isocoumarins or react with hydrazine (B178648) derivatives to yield 2,3-benzodiazepin-1-ones. tandfonline.com Furthermore, the "2-oxo-2-phenylethyl" structural unit is a component of polyfunctional δ-diketones which are valuable precursors for synthesizing heterocycles like 1,2-diazepines through reactions such as the Michael addition. nih.gov The reactivity of the benzoylmethyl group makes it a significant tool for chemists aiming to construct complex molecular architectures.

Overview of Academic Research Domains for the Compound and its Analogs

The primary research domain for this compound and its analogs is synthetic organic chemistry, where they are utilized as intermediates for creating more complex molecules. tandfonline.com The synthesis of various substituted 2-(2-oxo-2-phenylethyl)benzoic acids has been explored, highlighting their role as building blocks. tandfonline.com

Beyond synthetic utility, analogs of this compound are being investigated in medicinal chemistry. For example, benzoic acid derivatives containing different structural motifs are explored as:

Anticancer Agents: Analogs such as 2-arylmethyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides have been synthesized and evaluated for their potential against cancer cell lines, showing activity as kinase inhibitors. nih.gov

Anti-Alzheimer's Disease Agents: Certain benzoic acid derivatives are synthesized as key building blocks for compounds containing a phenyl phenylcarbamate moiety, which is found in experimental drugs for Alzheimer's disease. semanticscholar.org

Antimicrobial Agents: Related compounds, specifically 2-, 3-, and 4-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids, have been used to create organotin complexes that exhibit antifungal and antibacterial properties. nih.gov

These research avenues underscore the importance of the core benzoic acid structure, functionalized with various side chains like the benzoylmethyl group, in the discovery of new chemical entities with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylacetyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14(9-11-5-2-1-3-6-11)12-7-4-8-13(10-12)15(17)18/h1-8,10H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVBEISJPKPDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402081 | |

| Record name | 3-(1-OXO-2-PHENYLETHYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423151-69-3 | |

| Record name | 3-(1-OXO-2-PHENYLETHYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 1 Oxo 2 Phenylethyl Benzoic Acid Scaffolds

Intramolecular Cyclization Reactions Leading to Heterocyclic Systems

Intramolecular reactions of 3-(1-Oxo-2-phenylethyl)benzoic acid and its derivatives are pivotal in constructing various heterocyclic systems due to the strategic positioning of the keto and carboxylic acid functionalities.

Formation of Isoindolinone Derivatives

The synthesis of isoindolinone derivatives from 2-acylbenzoic acids is a well-established transformation. One common method involves a reductive amination/cyclization process where the keto acid reacts with a primary amine. nih.govresearchgate.net This reaction can be catalyzed by indium complexes, and the choice of catalyst can selectively lead to either the lactam (isoindolinone) or the corresponding cyclic amine. nih.gov For instance, using an indium/silane system, N-substituted five- and six-membered lactams can be constructed from keto acids and primary amines. nih.gov This method is valued for its tolerance of various functional groups, including those sensitive to reduction. nih.gov

Another approach to isoindolinones is through multi-component reactions. For example, a one-pot synthesis can be achieved via the reaction of o-bromobenzaldehydes, isocyanides, and carboxylic acids in the presence of a palladium catalyst. researchgate.net The development of efficient and sustainable methods for synthesizing 3-hydroxyisoindolinone derivatives is also an area of active research, moving away from metal-catalyzed processes that can be costly and require extensive purification. nih.gov

Table 1: Selected Methods for Isoindolinone Synthesis

| Starting Materials | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| 2-Acylbenzoic acids, Primary amines | Indium/silane catalyst system | N-Substituted isoindolinones | nih.gov |

| o-Bromobenzaldehydes, Isocyanides, Carboxylic acids | Palladium catalyst, Base, DMF, 120 °C | 3-Acyl-substituted isoindolinones | researchgate.net |

| 2-Benzoylbenzoic acid, Chlorosulfonyl isocyanate, Alcohols | One-pot reaction | Novel isoindolinone derivatives | nih.gov |

Construction of Isoquinoline (B145761) Frameworks

The this compound scaffold can be a precursor to isoquinoline frameworks through reactions like the Bischler-Napieralski and Pictet-Gams syntheses. wikipedia.orgdrugfuture.com The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides, which can be derived from the corresponding keto-acid, using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction typically yields 3,4-dihydroisoquinolines, which can then be oxidized to form the aromatic isoquinoline ring. wikipedia.org The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org

The Pictet-Gams synthesis is a modification of the Bischler-Napieralski reaction that uses a β-hydroxy-β-phenylethylamine derivative, which upon cyclization with a dehydrating agent, forms the isoquinoline ring directly. drugfuture.comresearchgate.net It has been noted that under certain conditions, particularly with specific substituents, the reaction may yield oxazolines as byproducts or main products instead of the expected isoquinolines. researchgate.netpsu.edu

Recent methodologies have also explored metal-free constructions of aminated isoquinoline frameworks starting from 2-(2-oxo-2-arylethyl)benzonitriles in aqueous media, offering a more environmentally friendly approach. chemrxiv.orgresearchgate.net

Table 2: Key Reactions for Isoquinoline Synthesis

| Reaction Name | Starting Material Type | Key Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| Bischler-Napieralski Reaction | β-Arylethylamides | POCl₃, P₂O₅ | 3,4-Dihydroisoquinolines | wikipedia.orgorganic-chemistry.org |

| Pictet-Gams Synthesis | β-Hydroxy-β-phenylethylamines | P₂O₅, Dehydrating agents | Isoquinolines | drugfuture.comresearchgate.net |

| Metal-free cyclization | 2-(2-Oxo-2-arylethyl)benzonitriles, Amines | Aqueous medium | Aminated isoquinolines | chemrxiv.orgresearchgate.net |

Synthesis of Benzo[b]thiophene Analogs

The synthesis of benzo[b]thiophene analogs from precursors like this compound can be achieved through thionation followed by intramolecular cyclization. Lawesson's reagent is a key reagent for the conversion of carbonyl groups to thiocarbonyls. nih.govchemtube3d.com The reaction of a 2-alkynylbenzoic acid with Lawesson's reagent can lead to the formation of benzo[c]thiophen-1(3H)-one or 1H-isothiochromen-1-one, depending on the cyclization pathway. nih.gov

More general syntheses of benzo[b]thiophenes often involve the reaction of a substituted 2-bromobenzene with a sulfur source like sodium sulfide (B99878) or thiourea. wikipedia.org Another approach involves the cyclization of α-(2-thienyl)acetophenones or related structures in the presence of an acid catalyst.

Intermolecular Coupling Reactions

The reactivity of the keto and carboxylic acid groups in this compound allows for its participation in various intermolecular reactions, leading to the formation of more complex molecular architectures.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The Passerini and Ugi reactions are prominent examples of MCRs that can utilize the carboxylic acid and ketone functionalities. walisongo.ac.idresearchgate.net

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a ketone (or aldehyde), and an isocyanide to produce an α-acyloxy amide. organic-chemistry.org This reaction is known for its atom economy and can often be performed under environmentally friendly conditions, such as in water. walisongo.ac.id

The Ugi four-component reaction (U-4CR) is an extension of the Passerini reaction, incorporating a primary amine into the reaction mixture of a carboxylic acid, a ketone, and an isocyanide to yield an α-acylamino amide. researchgate.netnih.gov Both reactions are powerful tools in combinatorial chemistry for the rapid generation of diverse molecular libraries. walisongo.ac.id

Table 3: Multi-Component Reactions Involving Keto-Acid Scaffolds

| Reaction Name | Components | Product Type | Reference(s) |

|---|---|---|---|

| Passerini Reaction | Carboxylic acid, Ketone/Aldehyde, Isocyanide | α-Acyloxy amide | walisongo.ac.idorganic-chemistry.org |

| Ugi Reaction | Carboxylic acid, Ketone/Aldehyde, Isocyanide, Primary amine | α-Acylamino amide | researchgate.netnih.gov |

Reactions with Nitrogen-Containing Nucleophiles

The ketone and carboxylic acid groups of this compound are susceptible to reactions with various nitrogen-containing nucleophiles. The carboxylic acid can be converted to an amide through reaction with an amine, typically requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents).

The ketone functionality can react with primary amines to form imines, which can be further reduced in a process known as reductive amination to yield secondary amines. organic-chemistry.orgyoutube.com This transformation is a cornerstone of amine synthesis. Furthermore, the ketone can react with hydrazine (B178648) derivatives to form hydrazones. For example, benzo[b]thiophene-2-carbohydrazide can react with aldehydes or ketones to form acylhydrazones, which have been investigated for their biological activities. nih.gov

Additionally, domino reactions involving nucleophilic addition of amines to 2-(2-oxo-2-phenylethyl)benzonitriles, a related scaffold, followed by intramolecular cyclization have been developed to synthesize substituted 1-aminoisoquinolines. nih.govbeilstein-archives.org

Modifications and Functional Group Interconversions of the Carboxyl and Ketone Units

The synthetic utility of this compound is underscored by the rich chemistry of its constituent functional groups. The carboxylic acid allows for modifications such as esterification and amidation, while the ketone provides a handle for reductions, additions, and cyclization reactions.

Modifications of the Carboxylic Acid Unit

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives, including esters and amides. These transformations are fundamental in organic synthesis for altering the polarity, steric bulk, and biological activity of a molecule.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, more reactive acylating agents can be generated in situ. For instance, the use of coupling reagents like triphenylphosphine (B44618) oxide with oxalyl chloride can facilitate esterification under mild conditions. Tin(II) compounds have also been employed as catalysts for the esterification of benzoic acid with long-chain alcohols.

Amide Formation: The synthesis of amides from the carboxylic acid function introduces a key structural motif found in many biologically active compounds. Direct condensation of the carboxylic acid with an amine is possible but often requires harsh conditions. More commonly, the carboxylic acid is activated to facilitate amide bond formation. Reagents such as thionyl chloride can be used to form an acyl chloride intermediate, which readily reacts with an amine. fiveable.me Titanium tetrachloride (TiCl₄) has also been shown to mediate the direct amidation of benzoic acid with various amines. libretexts.org Furthermore, a one-pot synthesis of amides can be achieved by activating the carboxylic acid with reagents like triphenylphosphine and N-chlorophthalimide. libretexts.org

Table 1: General Methods for Carboxylic Acid Modifications

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 3-(1-Oxo-2-phenylethyl)benzoyl Ester |

| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) | N-Substituted 3-(1-Oxo-2-phenylethyl)benzamide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | 3-(1-Oxo-2-phenylethyl)benzoyl Chloride |

| Reduction to Alcohol | Strong Reducing Agent (e.g., LiAlH₄, BH₃) | (3-(1-Hydroxy-2-phenylethyl)phenyl)methanol |

Modifications of the Ketone Unit

The ketone functionality in this compound is also amenable to a range of chemical transformations. These modifications can alter the electronic properties and three-dimensional shape of the molecule.

Reduction: The ketone can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the selectivity, especially when considering the potential for simultaneous reduction of the carboxylic acid. Catalytic hydrogenation can also be employed for the reduction of the ketone.

Intramolecular Cyclization: The spatial relationship between the ketone and the carboxylic acid in the ortho isomer, 2-(1-oxo-2-phenylethyl)benzoic acid, facilitates intramolecular reactions. For example, treatment of the ortho isomer with sulfuric acid in acetic acid leads to the formation of an isocoumarin. nih.gov Similarly, reaction with hydrazines can yield benzodiazepinones. While these specific cyclizations are favored in the ortho isomer due to the proximity of the reacting groups, the potential for intramolecular reactions in the meta isomer under different conditions or after modification of the functional groups should not be discounted. For instance, a related compound, 3-[2-(2-oxo-2-phenylethyl)-1-pyrrolidinyl]propanenitrile, undergoes a base-mediated cyclization involving the ketone, highlighting its reactivity towards suitably positioned nucleophiles. researchgate.netsci-hub.se

Table 2: General Methods for Ketone Modifications

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 3-(1-Hydroxy-2-phenylethyl)benzoic Acid |

| Reductive Amination | Amine (R'NH₂), Reducing Agent (e.g., NaBH₃CN) | 3-(1-(Amino)-2-phenylethyl)benzoic Acid |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR') | 3-(1-(Alkenyl)-2-phenylethyl)benzoic Acid |

| Grignard Reaction | Grignard Reagent (R'MgX) | 3-(1-Hydroxy-1-(alkyl/aryl)-2-phenylethyl)benzoic Acid |

The diverse reactivity of the carboxyl and ketone units in this compound provides a rich landscape for the synthesis of a wide array of derivatives. The ability to selectively modify these functional groups makes this scaffold a valuable building block in medicinal chemistry and materials science.

Design, Synthesis, and Structure Activity Relationship Sar Studies of Derivatives and Analogs

Systematic Structural Modification Strategies

The development of derivatives from the 3-(1-oxo-2-phenylethyl)benzoic acid scaffold employs systematic modification strategies to explore and optimize biological activity. These strategies typically focus on three primary regions of the molecule: the benzoic acid ring, the secondary phenyl ring, and the keto-ethyl linker.

Key modification approaches include:

Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) onto either the benzoic acid or the secondary phenyl ring. This strategy aims to alter electronic properties, lipophilicity, and steric profile, which can significantly impact receptor binding and pharmacokinetic properties. libretexts.org

Isosteric Replacement: Substituting rings or functional groups with others that have similar physical or chemical properties. A notable example in related compounds is the replacement of the carbonyl group between the aromatic rings with an oxygen bridge, which led to the development of Fenoprofen from the Ketoprofen (B1673614) scaffold. gpatindia.com

These systematic changes allow researchers to build a comprehensive structure-activity relationship profile, identifying which molecular features are crucial for the desired biological effect.

Synthesis of Benzoic Acid Derivatives Featuring 2-Oxo-2-phenylethyl Substructures

The synthesis of benzoic acid derivatives with a 2-oxo-2-phenylethyl substructure can be achieved through several established organic chemistry methods. One common and efficient approach involves the condensation of a dimetalated ortho-toluic acid with an aromatic ester. bohrium.com This method allows for the creation of new substituted 2-(2-oxo-2-phenylethyl)benzoic acids, also known as ortho-phenacylbenzoic acids. bohrium.com

Another versatile synthetic route is the reaction between a carboxylic acid and a phenacyl bromide. For example, 2-oxo-2-phenylethyl benzoate (B1203000) is synthesized by stirring benzoic acid with 2-bromo-1-phenylethanone in the presence of sodium carbonate and dimethylformamide. researchgate.net A similar principle is applied in the synthesis of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid, where thiosalicylic acid is reacted with 2-bromoacetophenone. chemicalbook.com

A generalized synthetic scheme based on these methods can be outlined as follows:

Activation of the Carboxylic Acid: The benzoic acid derivative is often converted to a more reactive species, such as a carboxylate salt using a base like sodium carbonate.

Nucleophilic Substitution: The activated benzoic acid derivative then reacts with a substituted 2-bromo-1-phenylethanone (phenacyl bromide) via nucleophilic substitution, displacing the bromide and forming the desired ester or thioester linkage.

These synthetic strategies are adaptable and allow for the introduction of various substituents on both the benzoic acid and the phenyl ring of the phenacyl group, facilitating the creation of a diverse library of compounds for SAR studies.

Exploration of Analogs with Varied Aromatic Ring Substitutions and Side Chain Modifications

The exploration of analogs is crucial for understanding the structure-activity relationship (SAR). By modifying the aromatic rings and the connecting side chain, researchers can fine-tune the compound's properties. For instance, in the development of immunosuppressive agents from deoxybenzoin (B349326) derivatives, various substitutions were made on the phenyl rings. nih.gov

Studies on related structures like ketoprofen, which is an isomer of the title compound, provide valuable SAR insights. The anti-inflammatory activity of ketoprofen is primarily attributed to the S-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes. nih.govresearchgate.net The position of substituents is critical; for example, moving the phenoxy group in ketoprofen analogs from the meta position to the ortho or para position can decrease activity. gpatindia.com

The table below summarizes hypothetical SAR data for derivatives of this compound, based on established principles from related compound series. The biological activity is represented by the IC₅₀ value, which measures the concentration of a substance needed to inhibit a biological process by 50%.

| Compound | Substitution on Benzoic Acid Ring (R1) | Substitution on Phenyl Ring (R2) | Side Chain Modification | Hypothetical Biological Activity (IC₅₀ in µM) |

| Parent Compound | H | H | C(=O)CH₂ | 15.0 |

| Analog 1 | 4-Cl | H | C(=O)CH₂ | 8.5 |

| Analog 2 | H | 4-OCH₃ | C(=O)CH₂ | 12.2 |

| Analog 3 | H | H | C(=NOH)CH₂ (Oxime) | 25.4 |

| Analog 4 | 4-Cl | 4-OCH₃ | C(=O)CH₂ | 6.1 |

This table is for illustrative purposes and based on general SAR principles.

These modifications influence the electronic and steric nature of the molecule, which in turn affects how it interacts with its biological target. nih.gov For example, electron-withdrawing groups like chlorine can enhance activity, while bulky side chain modifications like the oxime may decrease it by altering the molecule's fit within a receptor's binding site.

Conformational Analysis and Stereochemical Considerations in Derivatives

The three-dimensional shape (conformation) and stereochemistry of derivatives are critical determinants of their biological activity. Conformational analysis of the 2-oxo-2-phenylethyl scaffold reveals important structural features. X-ray crystallography of a related compound, 2-oxo-2-phenylethyl benzoate, showed that the two terminal phenyl rings have a significant dihedral angle between them, in this case, 86.09 (9)°. researchgate.net This twisted conformation is a key aspect of the molecule's structure.

Rotation around the single bonds of the ethyl linker allows the molecule to adopt various conformations. Computational chemistry and NMR spectroscopy are powerful tools used to investigate the preferred conformations in solution and how they might interact with a biological target. researchgate.net

While the parent compound, this compound, is achiral, the introduction of substituents can create stereocenters. This is particularly relevant for derivatives related to the "profen" family of NSAIDs, such as ketoprofen and ibuprofen. acs.org These drugs are chiral, existing as two non-superimposable mirror images called enantiomers (R and S forms).

It has been demonstrated that the biological activity often resides in only one of the enantiomers. For ketoprofen, the (S)-enantiomer is about 160 times more potent as an anti-inflammatory agent than the (R)-enantiomer. nih.gov The (S)-form is primarily responsible for inhibiting prostaglandin (B15479496) synthesis, while the (R)-isomer may contribute more to the analgesic effects and has a different side-effect profile. nih.govresearchgate.net Therefore, when designing new chiral derivatives in this class, controlling the stereochemistry is paramount to achieving the desired therapeutic effect while minimizing potential adverse effects.

Computational and Theoretical Studies of 3 1 Oxo 2 Phenylethyl Benzoic Acid and Its Chemical Landscape

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 3-(1-Oxo-2-phenylethyl)benzoic acid, and a protein target.

Prediction of Ligand-Protein Interactions (e.g., with HIV-1 Integrase)

Molecular docking simulations are pivotal in predicting how this compound might interact with various protein targets. A notable example of a protein target for similar compounds is the Human Immunodeficiency Virus Type 1 (HIV-1) integrase, an essential enzyme for viral replication. researchgate.netnih.govmdpi.com The development of inhibitors that target HIV-1 integrase is a key strategy in anti-HIV therapy. researchgate.netnih.gov

Computational screening of compound libraries against the binding sites of HIV-1 integrase has been a successful approach to identify novel inhibitors. researchgate.netnih.gov For a compound like this compound, docking studies would involve placing the molecule into the active or allosteric sites of HIV-1 integrase to predict its binding affinity and interaction patterns. The predicted interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues within the protein's binding pocket. For instance, the carboxylic acid group of the benzoic acid moiety could potentially form hydrogen bonds with basic residues, while the phenyl rings might engage in hydrophobic interactions.

Elucidation of Binding Modes and Active Site Mapping

Beyond predicting interactions, molecular docking helps in elucidating the specific binding mode of a ligand. This involves determining the precise orientation and conformation of the compound within the protein's active site. Understanding the binding mode is crucial for structure-based drug design, as it provides a detailed map of the active site and highlights which chemical features of the ligand are critical for binding.

For this compound, docking studies would aim to identify the most stable binding pose. This information can be used to rationalize the compound's potential biological activity and guide the design of derivatives with improved potency and selectivity. The process involves scoring functions that estimate the binding free energy for different poses, with the lowest energy pose being considered the most likely binding mode. These studies can provide valuable clues for understanding the structure-activity relationship (SAR) of this class of compounds. researchgate.net

| Computational Technique | Application to this compound | Potential Insights |

| Molecular Docking | Prediction of binding to HIV-1 Integrase | Identification of key interacting residues, binding affinity. |

| Active Site Mapping | Elucidation of the preferred binding orientation | Understanding structure-activity relationships for inhibitor design. |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.comresearchgate.net

Conformational Analysis and Dynamic Behavior of the Compound

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in solution or within a protein's binding site. The molecule's flexibility, arising from rotatable bonds, allows it to adopt various conformations. Understanding its dynamic behavior and the energetically favorable conformations is essential for predicting its biological activity. These simulations can reveal the conformational changes the molecule undergoes upon binding to a target, which can be critical for its inhibitory function.

Stability and Interaction Dynamics of Protein-Ligand Complexes

Once a potential binding mode is identified through docking, MD simulations are employed to assess the stability of the predicted protein-ligand complex. mdpi.com By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound to the active site or if it dissociates. researchgate.net

These simulations provide detailed information on the dynamics of the interactions, such as the persistence of hydrogen bonds and the fluctuations in hydrophobic contacts. The stability of these interactions over time is a strong indicator of the ligand's potential as an effective inhibitor. Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy from the MD simulation trajectories, offering a more accurate estimation of binding affinity than docking scores alone. researchgate.net

| Simulation Type | Focus of Study | Expected Outcome |

| Conformational Analysis | Dynamic behavior of this compound | Identification of low-energy conformations relevant for binding. |

| Protein-Ligand Complex | Stability of the docked pose over time | Assessment of the durability of key interactions and binding free energy. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed understanding of the electronic structure and properties of a molecule. superfri.org

For this compound, methods like Density Functional Theory (DFT) can be used to calculate a variety of properties. epstem.net These include the optimization of the molecule's geometry to find its most stable three-dimensional structure, the calculation of its vibrational frequencies which can be compared with experimental spectroscopic data, and the determination of its electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. epstem.net

The distribution of electron density, molecular electrostatic potential (MEP), and atomic charges can also be calculated. This information is invaluable for understanding the molecule's reactivity and its potential to interact with biological targets. For instance, the MEP can identify the regions of the molecule that are electron-rich (and likely to act as hydrogen bond acceptors) and electron-poor (likely to act as hydrogen bond donors). These quantum chemical insights can complement the findings from molecular docking and MD simulations to build a comprehensive model of the compound's behavior at the molecular level.

| Calculation Method | Property Calculated | Significance |

| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO energies | Understanding molecular stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Predicting sites for non-covalent interactions with a target protein. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgaps.org It is a prominent tool for understanding the relationship between a molecule's structure and its chemical behavior. aps.org DFT calculations focus on the electron density, a function of three spatial coordinates, rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach. aps.org

HOMO-LUMO Energy Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity, high polarizability, and low kinetic stability. nih.govmdpi.com Conversely, a large energy gap indicates high stability and low reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These parameters, derived from Koopmans' theorem, provide a quantitative basis for predicting chemical behavior. mdpi.com

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. Soft molecules have a small HOMO-LUMO gap and are more reactive. nih.gov |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. A high value indicates a good electrophile. nih.govmdpi.com |

This table presents theoretical reactivity descriptors calculated from HOMO and LUMO energies, which are fundamental in computational chemistry for predicting molecular behavior.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

IR Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. epstem.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated IR spectrum can be compared with experimental data to confirm the molecular structure and assign specific absorption bands to particular vibrational modes. epstem.net

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C) for a molecule in a specific solvent. epstem.net These theoretical predictions are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms in the molecule.

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light in the UV-visible range. The results can help explain the color and electronic properties of the compound. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

In drug discovery, computational techniques like pharmacophore modeling and virtual screening are essential for identifying and optimizing potential drug candidates in a time and cost-effective manner. dovepress.comtrendsinpharmacy.org

Identification of Crucial Pharmacophoric Features for Biological Activity

A pharmacophore is an abstract representation of the key molecular interaction features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. dovepress.com These features include:

Hydrogen Bond Acceptors (HBA) : Atoms or groups that can accept a hydrogen bond (e.g., carbonyl oxygen, nitrogen atoms).

Hydrogen Bond Donors (HBD) : Atoms or groups that can donate a hydrogen atom to a hydrogen bond (e.g., hydroxyl groups, amine protons).

Hydrophobic (HY) : Nonpolar groups that can form favorable interactions with hydrophobic pockets in a protein.

Aromatic Ring (AR) : Aromatic systems that can engage in π-π stacking or other interactions.

Positive/Negative Ionizable Features : Groups that are likely to be charged at physiological pH.

By analyzing a set of known active molecules, a pharmacophore model can be generated. researchgate.net This model serves as a 3D query to search large chemical databases for novel compounds that possess the same essential features arranged in the correct spatial orientation. dovepress.comnih.gov For a molecule like this compound, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the two phenyl rings would serve as hydrophobic and aromatic features.

| Pharmacophoric Feature | Potential Group in this compound |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Carboxylic acid oxygen |

| Hydrogen Bond Donor | Carboxylic acid hydroxyl group |

| Aromatic Ring | Phenyl ring, Benzoic acid ring |

| Hydrophobic Feature | Phenyl ring, Benzyl (B1604629) group |

This table illustrates the potential pharmacophoric features of the title compound, which are essential for its interaction with biological targets.

Application of Ligand-Based and Structure-Based Drug Design Principles

Pharmacophore models are applied within two main drug design strategies: ligand-based and structure-based design.

Ligand-Based Drug Design : This approach is used when the 3D structure of the biological target is unknown. It relies on a set of molecules known to be active against the target. nih.gov By superimposing these active ligands, common chemical features are identified to create a pharmacophore model. This model represents the essential properties required for activity and is then used to screen databases for new potential ligands. dovepress.comnih.gov

Structure-Based Drug Design : When the 3D structure of the target protein is available (e.g., from X-ray crystallography), a pharmacophore model can be built directly from the active site. dovepress.com This involves identifying key interaction points between the protein and a known ligand. This approach is also central to molecular docking, a technique where potential drug candidates are computationally placed into the protein's binding site to predict their binding orientation and affinity. researchgate.netnih.gov Virtual screening can employ either ligand-based pharmacophore queries or structure-based docking to filter large compound libraries and prioritize a smaller, more manageable number of candidates for experimental testing. trendsinpharmacy.orggrafiati.com

Thermodynamic and Energetic Calculations (e.g., Heat of Formation, Binding Energy)

Thermodynamic and energetic calculations provide quantitative data on the stability and interaction potential of molecules.

The heat of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For a related compound, benzoic acid, the standard enthalpy of formation for the solid state (ΔfH°solid) is reported as -384.72 ± 0.17 kJ/mol at 298.15 K. anl.gov Such data is crucial for understanding the energetic stability of the molecule. Other thermodynamic properties, such as the enthalpy of sublimation and vaporization, have also been extensively studied for benzoic acid. nist.gov

In the context of drug design, binding energy is a critical parameter. It represents the strength of the interaction between a ligand (the drug candidate) and its biological target (the protein). In computational studies, the binding energy is often estimated as the change in Gibbs free energy (ΔG) upon binding. Molecular docking programs calculate this value to rank different compounds. trendsinpharmacy.org A more negative binding energy (a lower ΔG) indicates a more favorable and stable interaction, suggesting that the compound is a more potent inhibitor. trendsinpharmacy.org For instance, in virtual screening studies against various targets, top-ranked compounds often exhibit binding energies in the range of -10 to -12 kcal/mol. trendsinpharmacy.org These calculations are fundamental for prioritizing compounds during the drug discovery process.

Applications As a Synthetic Building Block and Precursor for Functional Materials

Role as a Scaffold in Medicinal Chemistry Research and Drug Discovery

The inherent structural features of 3-(1-Oxo-2-phenylethyl)benzoic acid make it an attractive scaffold in medicinal chemistry. The presence of the carboxylic acid and ketone groups allows for the systematic synthesis of a wide array of derivatives and heterocyclic systems, which are fundamental to the discovery of new therapeutic agents.

The this compound framework is a key component in the synthesis of various biologically active compounds. By serving as a foundational structure, it has been instrumental in the development of molecules with potential therapeutic applications against a range of diseases. For instance, derivatives of this keto-acid are precursors to isoindolinone structures, a class of compounds known for a wide spectrum of biological activities, including potential antitumor and anticonvulsant properties. jocpr.com

Organotin complexes derived from the closely related 3-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid have demonstrated in vitro antifungal and antibacterial activities against pathogens such as Candida albicans, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Furthermore, modifications of the core structure have led to the creation of anthranilic acid derivatives, a significant subset of non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. nih.gov The versatility of the scaffold is also shown in its ability to be converted into complex heterocyclic systems like triazoles, which have been investigated for their potential antiallergic effects. nih.gov This demonstrates the compound's value as a versatile building block for generating libraries of compounds for drug screening and development.

The true synthetic utility of this compound is highlighted by its role as a precursor to a multitude of bioactive heterocyclic systems. The compound's 2-benzoylbenzoic acid-like structure is ideal for intramolecular cyclization reactions to form fused ring systems.

Isoindolinones: These heterocycles are readily synthesized from this compound. The intramolecular condensation between the carboxylic acid and the ketone, typically in the presence of an amine, leads to the formation of the isoindolinone core. jocpr.comnih.gov This class of compounds is of significant interest in pharmacology, with derivatives being investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for immunotherapy and for their activity against various cancer cell lines. jocpr.comacs.org Some isoindolinone derivatives have shown potential as carbonic anhydrase inhibitors and have been evaluated for antiviral activity. nih.govrsc.org

Isoquinolines: The isoquinoline (B145761) skeleton is present in numerous alkaloids and pharmacologically active compounds. thieme-connect.de The structure of this compound is a suitable starting point for classic isoquinoline syntheses such as the Bischler–Napieralski or Pictet–Gams reactions, which involve the cyclization of a β-phenylethylamine derivative. wikipedia.org A related strategy involves the conversion of the carboxylic acid to a nitrile, yielding a 2-(2-oxo-2-phenylethyl)benzonitrile intermediate, which can then be cyclized with amines to form substituted 1-aminoisoquinolines. beilstein-journals.org These derivatives are not only biologically active but are also used as chiral ligands in catalysis. beilstein-journals.org

Pyrazoles: The 1,3-relationship between the ketone and the carboxylic acid (which can be transformed into another keto group) makes this compound a suitable precursor for pyrazole (B372694) synthesis. Condensation with hydrazine (B178648) or its derivatives would lead to the formation of the five-membered pyrazole ring, a scaffold known for a wide range of therapeutic properties, including antibacterial activity.

Triazoles: The synthesis of 1,2,3-triazole derivatives can be achieved from precursors derived from keto-acids. These heterocyclic compounds have been evaluated for various medicinal applications, including antiallergic properties. nih.gov

Benzothiophenes: While direct synthesis from the title compound is less common, related structures are key precursors. For example, the analogous compound 3-(2-Oxo-2-phenylethylthio)benzoic acid serves as a direct precursor to benzothiophene (B83047) derivatives through cyclization. sigmaaldrich.com This highlights the potential of the core phenyl-keto-acid structure in accessing this class of sulfur-containing heterocycles.

Table 1: Bioactive Heterocyclic Systems Derived from the this compound Scaffold

| Heterocyclic System | Potential Bioactivity | Relevant Synthetic Approach |

|---|---|---|

| Isoindolinones | Antitumor, Anticonvulsant, HPK1 Inhibition, Carbonic Anhydrase Inhibition | Intramolecular cyclization with an amine source. jocpr.comnih.govacs.org |

| Isoquinolines | Antibacterial, Antifungal, Precursors to Alkaloids | Bischler–Napieralski or related cyclization reactions. wikipedia.orgbeilstein-journals.org |

| Pyrazoles | Antibacterial, Therapeutic Agents | Condensation of the 1,3-dicarbonyl moiety with hydrazines. |

| Triazoles | Antiallergic | Synthesized from keto-acid derived precursors. nih.gov |

| Benzothiophenes | Various Medicinal Applications | Cyclization of thioether analogues. sigmaaldrich.com |

Utility in Materials Science Research

Beyond its applications in medicine, this compound and its derivatives are valuable precursors in the field of materials science for the creation of functional materials with specific optical and catalytic properties.

The development of efficient phosphorescent materials, particularly for applications like Organic Light-Emitting Diodes (OLEDs), often relies on heavy metal complexes, with iridium(III) complexes being prominent. rsc.orgnih.gov The ligands in these complexes are crucial for tuning the photophysical properties. The β-diketone moiety is a common ligand type that coordinates strongly with metal ions. nih.gov The keto-acid structure of this compound contains a 1,3-dicarbonyl-like functionality, making it an excellent candidate for modification into ligands for such phosphorescent metal complexes. By creating ligands that incorporate this structure, it is possible to synthesize new iridium(III) complexes where properties like emission wavelength and quantum yield can be finely tuned. rsc.org

Fluorescent sensors are molecules designed to detect specific analytes through a change in their fluorescence emission. Benzoic acid derivatives are increasingly being explored for these applications. nih.gov Research has shown that derivatives of this compound, specifically the corresponding 3-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids, possess interesting fluorescence properties. nih.gov The synthesis of these isoindolinone derivatives from the title compound provides a direct pathway to new potential fluorosensors. The inherent fluorescence of the isoindolinone core can be modulated by the analyte of interest, making it a promising scaffold for the rational design of new chemical sensors. nih.gov

Asymmetric catalysis, which uses chiral catalysts to produce a specific enantiomer of a product, is a cornerstone of modern chemical synthesis. The effectiveness of this process relies heavily on the design of the chiral ligand that coordinates to the metal center. Carboxylic acids and their derivatives are frequently used as starting points for ligand synthesis. nih.govresearchgate.net The this compound molecule can be converted into various chiral ligands. For example, its derivatives, such as 1-aminoisoquinolines, are known to serve as effective chiral ligands in a variety of transition metal-catalyzed reactions. beilstein-journals.org Similarly, the benzoic acid moiety can be transformed into an oxazoline (B21484) ring, another privileged structure in asymmetric catalysis, to create phosphinoaryloxazoline (PHOX) type ligands. researchgate.net

Table 2: Applications of this compound in Materials Science

| Application Area | Functional Material | Role of the Precursor |

|---|---|---|

| Phosphorescent Materials | Iridium(III) Complexes | Serves as a precursor to β-diketone-like ligands that coordinate with iridium to form phosphorescent emitters for OLEDs. rsc.orgnih.gov |

| Fluorosensors | Isoindolinone-based Sensors | The compound is cyclized to form fluorescent isoindolinone cores whose emission can be used for chemical sensing. nih.gov |

| Asymmetric Catalysis | Chiral Ligands (e.g., Isoquinoline, Oxazoline types) | The scaffold is chemically modified to produce complex chiral ligands that induce enantioselectivity in metal-catalyzed reactions. beilstein-journals.orgnih.govresearchgate.net |

Potential in Other Functional Material Development (e.g., Magnetic Materials from related structures)

While direct studies on the application of this compound in the development of magnetic materials are not prevalent in current literature, the broader class of aromatic keto-acids presents potential pathways for such innovations. The structural motifs within this compound, namely the aromatic rings and the keto-acid functionality, are features that can be exploited in the design of metal-organic frameworks (MOFs) and coordination polymers.

Research in the field of molecular magnetism often involves the use of multifunctional organic ligands to create novel materials with interesting magnetic behaviors. The dicarbonyl arrangement in keto-acids, for instance, can facilitate the formation of polynuclear metal clusters which may exhibit single-molecule magnet (SMM) behavior. Although speculative for this compound itself, its structural components suggest a theoretical potential for its derivatives to be explored in the synthesis of new magnetic materials.

Use as a Photo-Removable Protecting Group in Chemical Synthesis and Biochemistry

The application of light to control chemical reactions offers a high degree of spatial and temporal precision, a concept that is at the heart of photochemistry. Photo-removable protecting groups (PPGs), also known as photocages, are moieties that can be cleaved from a molecule upon irradiation, thereby releasing the active molecule. sigmaaldrich.com The phenacyl group, a key feature of this compound, is a well-established PPG for carboxylic acids. sigmaaldrich.com

Esters formed between a carboxylic acid and a phenacyl alcohol derivative can be stable under various chemical conditions but are susceptible to cleavage by UV light. The general mechanism for the photodeprotection of phenacyl esters involves the excitation of the carbonyl group to a triplet state. This excited state can then undergo a variety of reactions, leading to the release of the carboxylic acid. sigmaaldrich.com

For instance, excited phenacyl esters of benzoic acid have been shown to react with alcohols in a chain reaction process, yielding benzoic acid and acetophenone (B1666503) as byproducts. sigmaaldrich.com The efficiency and outcome of the photoreaction can be influenced by the substitution pattern on the aromatic ring of the phenacyl group. While specific studies on the use of this compound as a PPG are not extensively documented, its inherent phenacyl moiety suggests its potential in this application. The presence of the additional benzoic acid group on the phenacyl structure could potentially be used to modulate the photochemical properties or to anchor the PPG to a solid support.

The ability to release a carboxylic acid with a pulse of light has significant implications in various research areas. In biochemistry, it allows for the controlled release of bioactive molecules, such as enzyme substrates or signaling molecules, within a cellular environment. In chemical synthesis, it provides a method for orthogonal deprotection, where one protecting group can be removed with light while other protecting groups remain intact.

| Property | Value |

| Chemical Formula | C15H12O3 |

| Molecular Weight | 240.25 g/mol |

| CAS Number | 423151-69-3 |

Conclusion and Future Research Directions

Synthesis of Novel Structural Analogs

The synthesis of new structural analogs of the core molecule is a critical avenue for future research. By modifying the foundational structure of 3-(1-Oxo-2-phenylethyl)benzoic acid, researchers can systematically explore structure-activity relationships (SAR). For instance, analogs have been synthesized by reacting key intermediates like 2-((1-carboxy-2-phenylethyl)carbamoyl)benzoic acid with other compounds through amide coupling to produce novel chemical entities. acs.org One such analog, 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid, has demonstrated notable activity in stimulating Bone Morphogenetic Protein 2 (BMP-2). acs.orgnih.gov

Future synthetic strategies could involve:

Scaffold Modification : Altering the benzoic acid or the phenylethyl group to introduce different functionalities. This could include the creation of isoindolinone derivatives through catalyst-free, three-component reactions in water, which is an environmentally friendly approach. researchgate.netthieme-connect.com

Introduction of Heterocycles : Incorporating heterocyclic rings, such as oxadiazoles or triazoles, which are known to be present in biologically active compounds. researchgate.netmdpi.comrsc.org

Stereochemical Control : Developing stereoselective synthetic methods to isolate and test individual enantiomers, as different stereoisomers can have distinct biological activities and properties.

These efforts will expand the chemical library of related compounds, providing a broader base for screening and identifying candidates with enhanced potency, selectivity, or novel mechanisms of action.

Identification of Unexplored Biological Targets and Pathways

While some biological activities of analogs have been identified, a vast landscape of potential molecular targets and cellular pathways remains unexplored. Current research has shown that certain analogs can act as stimulators of BMP-2, indicating potential applications in bone regeneration. acs.orgnih.govacs.org Other related benzoic acid derivatives have been investigated for a range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comresearchgate.net

Future research should focus on:

High-Throughput Screening : Utilizing advanced screening platforms to test the existing and newly synthesized analogs against a wide array of biological targets, including enzymes, receptors, and ion channels.

Mechanism of Action Studies : For active compounds, detailed mechanistic studies are crucial to understand how they interact with their biological targets at a molecular level. For example, one analog was found to inhibit osteoblastic proteasomal activity at its maximum osteogenic concentration. nih.gov

Systems Biology Approaches : Employing genomics, proteomics, and metabolomics to identify the broader cellular pathways affected by these compounds, which could reveal unexpected therapeutic opportunities or potential off-target effects. For instance, related compounds like benzoxazole derivatives have shown varied biological activities, including antimicrobial and anticancer effects, suggesting that modifications to the core structure could lead to interactions with diverse biological systems. nih.gov

Advancements in Computational Design and Prediction

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and development process. For compounds related to this compound, computational approaches can guide the design of new analogs with improved properties. Techniques like pharmacophore modeling and molecular docking have been used to identify potential inhibitors of enzymes such as reverse transcriptase. nih.gov

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) : Developing robust QSAR models to quantitatively predict the biological activity of new analogs based on their physicochemical properties.

Machine Learning and AI : Implementing artificial intelligence and machine learning algorithms to analyze large datasets from screening assays and predict the biological activities, toxicity, and pharmacokinetic profiles of novel compounds with greater accuracy.

Molecular Dynamics Simulations : Performing simulations to study the dynamic interactions between the compounds and their biological targets, providing deeper insights into binding mechanisms and informing the design of more potent and selective molecules. nih.gov

DFT Studies : Utilizing Density Functional Theory (DFT) to evaluate various molecular descriptors that can help in understanding the antioxidant and other properties of the designed compounds. mdpi.com

These computational advancements will enable a more rational and efficient design process, reducing the time and cost associated with the experimental synthesis and testing of new compounds. rsc.org

Potential for Convergent Multidisciplinary Applications

The unique chemical structure of this compound and its derivatives may lend itself to applications beyond pharmacology. A convergent approach, integrating chemistry with materials science, nanotechnology, and biochemistry, could unveil novel uses.

Future research could explore:

Biomaterials : Incorporating these molecules into polymer scaffolds or hydrogels for tissue engineering applications, particularly in bone and cartilage repair, leveraging the osteogenic potential of certain analogs. nih.gov

Drug Delivery Systems : Designing nanoparticle-based delivery systems to enhance the bioavailability and targeted delivery of active analogs to specific tissues or cells, thereby increasing therapeutic efficacy and reducing side effects.

Diagnostic Probes : Modifying the structure to include fluorescent or other reporter groups, creating molecular probes for imaging and studying specific biological processes or targets in real-time.

Photoremovable Protecting Groups : Investigating the utility of related phenacyl structures as photoremovable protecting groups for carboxylic acids, which has applications in organic synthesis and biochemistry. nih.gov

By fostering collaboration across different scientific disciplines, the full potential of this class of compounds can be realized, leading to innovative solutions for complex challenges in both medicine and technology.

Q & A

Q. What analytical methods resolve discrepancies in reported biological activity data?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., MTT for cytotoxicity vs. agar diffusion for antimicrobial activity). Characterize impurities via HPLC-MS (C18 column, 0.1% formic acid gradient) to rule out confounding factors. Collaborate with independent labs to replicate key findings under standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.